trans-Tetrahydro-1H-cyclopenta[c]furan-5(3H)-one trans-Tetrahydro-1H-cyclopenta[c]furan-5(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13710069
InChI: InChI=1S/C7H10O2/c8-7-1-5-3-9-4-6(5)2-7/h5-6H,1-4H2/t5-,6-/m0/s1
SMILES: C1C2COCC2CC1=O
Molecular Formula: C7H10O2
Molecular Weight: 126.15 g/mol

trans-Tetrahydro-1H-cyclopenta[c]furan-5(3H)-one

CAS No.:

Cat. No.: VC13710069

Molecular Formula: C7H10O2

Molecular Weight: 126.15 g/mol

* For research use only. Not for human or veterinary use.

trans-Tetrahydro-1H-cyclopenta[c]furan-5(3H)-one -

Specification

Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
IUPAC Name (3aR,6aR)-1,3,3a,4,6,6a-hexahydrocyclopenta[c]furan-5-one
Standard InChI InChI=1S/C7H10O2/c8-7-1-5-3-9-4-6(5)2-7/h5-6H,1-4H2/t5-,6-/m0/s1
Standard InChI Key YNDZEULKVPLNDE-WDSKDSINSA-N
Isomeric SMILES C1[C@H]2COC[C@@H]2CC1=O
SMILES C1C2COCC2CC1=O
Canonical SMILES C1C2COCC2CC1=O

Introduction

Structural Characteristics

Molecular Architecture

The compound’s core consists of a cyclopentane ring fused to a tetrahydrofuran moiety, with a ketone group at the 5-position of the fused system. The trans configuration of the substituents on the cyclopentane ring imposes specific stereochemical constraints, influencing its physical and chemical behavior . The molecular formula C7H10O2\text{C}_7\text{H}_{10}\text{O}_2 corresponds to a degree of unsaturation of three, accounting for the two rings and the carbonyl group .

Key physical properties include a density of 1.1±0.1g/cm31.1 \pm 0.1 \, \text{g/cm}^3 and a boiling point of 222.4±33.0C222.4 \pm 33.0^\circ \text{C} at atmospheric pressure . The compound’s flash point, 99.0±18.9C99.0 \pm 18.9^\circ \text{C}, indicates moderate flammability, while its vapor pressure of 0.1±0.4mmHg0.1 \pm 0.4 \, \text{mmHg} at 25C25^\circ \text{C} reflects low volatility . The index of refraction (1.4921.492) and logP value (0.72-0.72) further characterize its optical properties and hydrophilicity .

Spectroscopic Signatures

The compound’s structural elucidation relies heavily on nuclear magnetic resonance (NMR) spectroscopy. For instance, the 1H^1\text{H}-NMR spectrum of a related cyclopenta[c]furan derivative exhibits resonances at δ 4.16 (bs, 2H) and δ 1.65 (s, 3H), corresponding to protons on the furan oxygen and methyl groups, respectively . The 13C^{13}\text{C}-NMR spectrum reveals carbonyl carbons at δ 142.3 and δ 128.2, consistent with the ketone and olefinic carbons in the fused ring system . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z175.1106(M+Na)+m/z \, 175.1106 \, (\text{M} + \text{Na})^+, aligning with the calculated mass for C10H16NaO\text{C}_{10}\text{H}_{16}\text{NaO} .

Synthesis Methods

Intramolecular Cyclization Strategies

A common route to bicyclic systems like trans-tetrahydro-1H-cyclopenta[c]furan-5(3H)-one involves intramolecular cyclization reactions. The Pauson–Khand reaction (PKR), a [2+2+1] cycloaddition between an enyne and carbon monoxide, is particularly effective for constructing cyclopentenone frameworks . For example, treatment of a tethered enyne with dicobalt octacarbonyl (Co2(CO)8\text{Co}_2(\text{CO})_8) under PKR conditions yields 3,4-fused bicyclic enones, which can be further functionalized .

Acid-Catalyzed Rearrangements

Under acidic conditions, precursor compounds undergo rearrangements to form the target bicyclic structure. For instance, dissolving a diene in chloroform saturated with hydrogen chloride induces rapid cyclization, yielding trans-tetrahydro-1H-cyclopenta[c]furan-5(3H)-one in 80% yield after purification . This method leverages Baldwin’s rules, favoring exo-trig cyclization to form the tetrahydrofuran ring .

Oxidative Transformations

Selenium dioxide (SeO2\text{SeO}_2) mediates oxidative transpositions in related cyclopentenones. In anhydrous conditions, SeO2\text{SeO}_2 introduces three oxygen atoms at the α-, β-, and γ-positions of the enone system, forming trioxidation products . This reactivity is critical for installing functional handles for downstream synthetic modifications .

Chemical Reactivity

Nucleophilic Additions

The ketone group at the 5-position undergoes nucleophilic additions with alcohols and amines. For example, treatment with methanol in the presence of a base yields hemiacetal derivatives, while primary amines form Schiff bases. These reactions are highly dependent on steric effects due to the bicyclic scaffold’s rigidity.

Acid-Mediated Rearrangements

Strong acids such as HCl promote ring-opening and recombination reactions. In one pathway, protonation of the furan oxygen generates a carbocation intermediate, which undergoes hydride shifts to form rearranged products. This reactivity is exploited to access structurally diverse analogs for biological testing.

Oxidation and Reduction

The compound’s enone system is susceptible to both oxidation and reduction. Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) selectively reduces the carbonyl group to a secondary alcohol, while ozonolysis cleaves the cyclopentene double bond to yield dicarbonyl fragments .

Analytical Characterization

Chromatographic Techniques

Flash chromatography (95:5 hexane:ethyl acetate) is employed for purification, achieving >95% purity as verified by thin-layer chromatography (TLC) . High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms the absence of degradation products .

Spectroscopic Methods

Two-dimensional NMR techniques, including COSY, HSQC, and HMBC, resolve overlapping signals in the 1H^1\text{H}- and 13C^{13}\text{C}-NMR spectra . For example, HMBC correlations between the methyl protons (δ 1.65) and the carbonyl carbon (δ 142.3) confirm the ketone’s position . Density functional theory (DFT) calculations at the B3LYP/PCSSEG-2 level validate experimental chemical shifts, showing a high correlation coefficient (R2>0.98R^2 > 0.98) .

Mass Spectrometry

HRMS-ESI-TOF analysis provides exact mass measurements, distinguishing the compound from isobaric impurities. The observed m/z175.1106(M+Na)+m/z \, 175.1106 \, (\text{M} + \text{Na})^+ matches the theoretical mass (Δ=0.7ppm\Delta = 0.7 \, \text{ppm}), ensuring analytical confidence .

Applications and Future Directions

Natural Product Synthesis

The bicyclic framework of trans-tetrahydro-1H-cyclopenta[c]furan-5(3H)-one serves as a precursor to complex natural products such as ryanodol and merrilactone A . Oxidative functionalization via SeO2\text{SeO}_2 enables access to polyoxygenated intermediates found in connatusin A and ferupennin L .

Pharmaceutical Intermediates

The compound’s rigid structure and functional group versatility make it a valuable intermediate in drug discovery. Derivatives bearing amine or alcohol substituents are being evaluated as protease inhibitors and antimicrobial agents.

Computational Modeling

DFT-based NMR prediction tools streamline structural validation, reducing reliance on experimental trials . Future work may integrate machine learning algorithms to predict reaction outcomes and optimize synthetic routes.

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